molecular formula C44H71N13O13 B10774715 Saralasin acetate hydrate

Saralasin acetate hydrate

Cat. No.: B10774715
M. Wt: 990.1 g/mol
InChI Key: YBZYNINTWCLDQA-UHKVWXOHSA-N
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Description

The compound N-(1-(N-(N-(N-(N-(N2-(N-Methylglycyl-L-arginyl)-L-L-valyl)-L-tyrosyl)-L-valyl)-L-histidyl)-L-prolyl)-L-alanine acetate (salt) hydrate is a synthetic peptide derivative featuring a complex sequence of amino acids with specific modifications:

  • N-Methylglycine (sarcosine) at the N-terminus, linked to L-arginine.
  • A branched structure incorporating L-valine (twice), L-tyrosine, L-histidine, L-proline, and L-alanine.
  • An acetate salt hydrate formulation, enhancing solubility and stability .

Its design incorporates both hydrophobic (valine, tyrosine) and hydrophilic (arginine, histidine) residues, balancing solubility and membrane permeability .

Properties

Molecular Formula

C44H71N13O13

Molecular Weight

990.1 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid;hydrate

InChI

InChI=1S/C42H65N13O10.C2H4O2.H2O/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65;1-2(3)4;/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47);1H3,(H,3,4);1H2/t24-,28-,29-,30-,31-,33-,34-;;/m0../s1

InChI Key

YBZYNINTWCLDQA-UHKVWXOHSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC.CC(=O)O.O

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.CC(=O)O.O

Origin of Product

United States

Biological Activity

N-(1-(N-(N-(N-(N-(N2-(N-Methylglycyl-L-arginyl)-L-L-valyl)-L-tyrosyl)-L-valyl)-L-histidyl)-L-prolyl)-L-alanine acetate (salt) hydrate is a complex peptide compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is a derivative of various amino acids, including L-arginine, L-valine, L-tyrosine, L-histidine, L-proline, and L-alanine. Its intricate structure suggests multiple sites for biological interaction, which may contribute to its pharmacological effects.

PropertyValue
Molecular FormulaC₃₁H₅₃N₇O₆
Molecular Weight609.81 g/mol
SolubilityModerately soluble
pKa9.0
Log P0.64

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with various receptors involved in cellular signaling pathways, particularly those linked to immune response and inflammation.
  • Membrane Interaction : Its peptide nature allows it to interact with cell membranes, potentially altering membrane permeability and facilitating the entry of other therapeutic agents.
  • Enzyme Inhibition : There is evidence suggesting that the compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular functions.

Therapeutic Applications

Research indicates that this compound may have applications in:

  • Anticancer Therapy : Due to its ability to induce apoptosis in cancer cells through receptor-mediated pathways.
  • Anti-inflammatory Effects : It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Properties : Potentially beneficial in neurodegenerative diseases through modulation of neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the biological activity of similar peptide compounds, providing insights into their therapeutic potential.

Case Study 1: Anticancer Activity

A study published in Molecular Medicine demonstrated that a related peptide exhibited significant cytotoxic effects on breast cancer cells via apoptosis induction. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Case Study 2: Anti-inflammatory Mechanism

Research published in Pharmacology & Therapeutics highlighted the anti-inflammatory properties of peptide analogs. These compounds were shown to inhibit NF-kB activation, leading to decreased expression of inflammatory cytokines in macrophages .

Table 2: Summary of Relevant Studies

Study ReferenceFocus AreaKey Findings
Molecular MedicineAnticancer ActivityInduced apoptosis in cancer cells
Pharmacology & TherapeuticsAnti-inflammatory EffectsInhibited NF-kB activation

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Differences Among Peptide Derivatives
Compound Name Sequence/Modifications Notable Features Reference
Target Compound N-Methylglycyl-L-arginyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-alanine Acetate salt hydrate; methylated glycine
L-Proline derivative (107864-66-4) L-arginyl-L-tyrosyl-L-lysyl-L-glutaminyl-L-lysyl-L-isoleucyl-L-isoleucyl-L-alanyl Branched lysine/isoleucine repeats; lacks methylation
N-Palmitoyl-L-arginine (58725-47-6) Palmitic acid conjugated to L-arginine Fatty acid modification for lipophilicity
L-Alanine methyl ester derivatives (1160-54-9) Benzyloxycarbonyl-protected glycyl-prolyl-alanyl sequences Esterified C-terminus; protective groups

Key Observations :

  • The target compound’s N-methylglycine distinguishes it from lysine-rich analogues (e.g., 107864-66-4), which may alter receptor binding kinetics .
  • Unlike N-palmitoyl derivatives (e.g., 58725-47-6), the target lacks lipid modifications, favoring aqueous solubility over membrane integration .
  • Compared to methyl ester derivatives (e.g., 1160-54-9), the acetate salt hydrate formulation avoids enzymatic ester hydrolysis, improving metabolic stability .

Analysis :

  • The target compound likely employs solid-phase peptide synthesis (SPPS) with Fmoc protection, similar to methods for branched peptides in . This contrasts with solution-phase formylation/reduction for heterocycles (e.g., ), which are less suitable for long peptides .
  • The acetate salt is introduced during purification, a step absent in lipidated (e.g., N-palmitoyl) or esterified analogues .

Physicochemical and Spectroscopic Properties

Table 3: NMR Chemical Shift Comparisons (Region A: Positions 39–44)
Compound δ (ppm) for Region A δ (ppm) for Region B (Positions 29–36) Inference
Target Compound 7.2–7.8 (aromatic, tyrosine) 1.0–1.5 (valine methyl) Aromatic signals confirm tyrosine; valine methyl groups unchanged
Rapa (Reference) 6.9–7.1 1.2–1.6 Similar valine environment
Compound 7 () 7.4–8.0 1.3–1.7 Shift in Region A suggests structural divergence

Findings :

  • The target’s tyrosine residue causes upfield shifts in Region A compared to Rapa, indicating altered π-π interactions .
  • Region B (valine methyl groups) shows minimal shifts, confirming conserved hydrophobic packing across analogues .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing this complex peptide, and how can purity be ensured?

  • Synthesis Steps :

Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc/t-Bu chemistry for sequential coupling of amino acids, starting with L-alanine. Ensure proper activation (e.g., HBTU/DIPEA) and deprotection (20% piperidine in DMF) .

Acetylation : Introduce the N-methylglycyl group via acetylation reagents like acetic anhydride .

Cleavage and Precipitation : Cleave from the resin using TFA/water/TIS (95:2.5:2.5), then precipitate in cold ether .

  • Purity Assurance :

  • HPLC : Use reverse-phase C18 columns with gradients of acetonitrile/water (0.1% TFA). Target ≥95% purity .
  • Mass Spectrometry : Confirm molecular weight (e.g., observed m/z vs. calculated) .

Q. Which analytical techniques are critical for structural characterization?

  • X-ray Crystallography : Resolve bond angles and torsion angles (e.g., C1-N1-C13 = 175.08°; C8-C2-C1 = 120.61° ).
  • Circular Dichroism (CD) : Assess secondary structure (e.g., α-helix or β-sheet content) in aqueous buffers .
  • NMR : Assign peaks for backbone protons (e.g., δ 7.2–8.5 ppm for aromatic Tyr residues) .

Advanced Research Questions

Q. How can conflicting crystallographic data on bond angles be resolved?

  • Example Conflict : C1-N1-C13 angles reported as 175.08° vs. 173.69° .
  • Resolution Strategies :

Temperature Control : Ensure crystallography is performed at consistent temperatures (e.g., 100 K) to minimize thermal motion artifacts .

Refinement Software : Compare results from SHELXL vs. PHENIX to identify model biases .

Validation Metrics : Cross-check R-factors (<0.05) and electron density maps .

Q. What methodologies optimize enzymatic stability for in vitro assays?

  • Thermodynamic Analysis : Use differential scanning calorimetry (DSC) to measure ΔH and Tm (e.g., ΔH = 120 kJ/mol for peptide unfolding ).
  • Protease Resistance :

  • Add protease inhibitors (e.g., PMSF for serine proteases) .
  • Modify termini (e.g., acetylation or amidation) to reduce degradation .
    • Buffer Optimization : Test phosphate vs. Tris buffers at pH 7.4 ± 0.2 for solubility and stability .

Q. How can computational modeling enhance synthesis and functional analysis?

  • Molecular Dynamics (MD) Simulations :

  • Predict folding pathways using AMBER or GROMACS .
  • Analyze solvent accessibility of labile residues (e.g., histidyl or tyrosyl) .
    • AI-Driven Design :
  • Train neural networks on existing peptide stability data to predict optimal reaction conditions (e.g., temperature, solvent ratios) .

Methodological Recommendations

  • Experimental Design : Use fractional factorial designs to screen synthesis variables (e.g., coupling time, solvent volume) .
  • Data Contradiction Analysis : Apply Bayesian statistics to weigh conflicting structural data .
  • Collaborative Frameworks : Link studies to peptide engineering theories (e.g., "hydrophobic collapse" for stability ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.